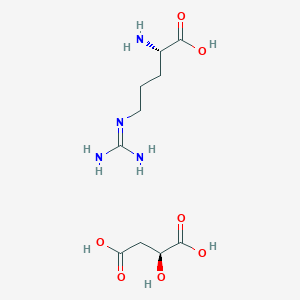
2-(4-Hydroxyphenyl)-N-methylacetamide
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-N-methylacetamide is a chemical compound. However, there is limited information available about this specific compound. It is important to note that the compound’s properties and characteristics can be influenced by its molecular structure1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has been studied for their antimicrobial and antiproliferative properties2. However, the specific synthesis process for 2-(4-Hydroxyphenyl)-N-methylacetamide is not readily available in the retrieved data.Molecular Structure Analysis
The molecular structure of a compound plays a crucial role in its properties and functionalities. However, the specific molecular structure analysis for 2-(4-Hydroxyphenyl)-N-methylacetamide is not available in the retrieved data.Chemical Reactions Analysis
There are studies on the chemical reactions of similar compounds. For example, the hydrolysis of (±)-2-(4-hydroxyphenyl)propionic acid ethyl ester has been investigated using lipase as a catalyst3. However, specific chemical reactions involving 2-(4-Hydroxyphenyl)-N-methylacetamide are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in various environments. For a similar compound, 2-(4-Hydroxyphenyl)ethanol, it has been reported to be a solid with an odorless characteristic4. However, the specific physical and chemical properties of 2-(4-Hydroxyphenyl)-N-methylacetamide are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory, Antipyretic, and Ulcerogenic Properties
A study presents the synthesis of 2(1H)-pyridone molecules, containing a 4-hydroxyphenyl moiety, which display promising anti-inflammatory, ulcerogenic, and antipyretic characteristics. This research suggests the potential therapeutic applications of these compounds in related medical conditions (Fayed et al., 2021).
Synthesis and Chemical Properties
The synthesis of 4-Chloro-2-hydroxyacetophenone from 3-aminophenol, which involves acetylation and methylation processes, provides insights into the chemical manipulation and potential applications of compounds related to 2-(4-Hydroxyphenyl)-N-methylacetamide (Teng Da-wei, 2011).
Infrared Spectrum Analysis
Research on N-methylacetamide has identified its fine components, including protonation and hydration structures, using the density functional theory quantum chemistry method. This contributes to understanding the formation of the amide infrared spectrum, valuable in organic and analytical chemistry (Yan Ji et al., 2020).
Hydrolysis Kinetics in High-Temperature Water
A study on the hydrolysis kinetics of N-methylacetamide, a model for N-substituted amides, reveals its behavior in high-temperature water, contributing to knowledge about the stability and reactions of similar compounds under varying conditions (P. Duan et al., 2010).
Solvent Manipulation for Inclusion Compounds
Research on the crystal structures of N-methylacetamide with xanthenol hosts shows how different solvents can manipulate the formation of inclusion compounds, providing insights into the versatility and potential applications of these compounds in material science (A. Sayed et al., 2015).
Antimicrobial Activity
A study on the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues explores their antimicrobial activity. These findings contribute to the development of new antimicrobial agents with potential for various applications (H. Jayadevappa et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, 2-(4-Hydroxyphenyl)ethanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation5. However, the specific safety and hazard information for 2-(4-Hydroxyphenyl)-N-methylacetamide is not available in the retrieved data.
Zukünftige Richtungen
The future directions for research on this compound could involve further investigation into its synthesis, properties, and potential applications. However, specific future directions for 2-(4-Hydroxyphenyl)-N-methylacetamide are not available in the retrieved data.
Please note that the information provided is based on the available data and there may be additional information that is not included in this analysis. It is always recommended to consult with a chemical expert or conduct further research for comprehensive and accurate information.
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)6-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYKQANXDBJSGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513060 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-N-methylacetamide | |
CAS RN |
29121-34-4 | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Hydroxyphenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)



![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)
![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)






